7-(4-fluorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
7-(4-fluorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Introduction of the pyrazine ring: This step often involves the condensation of the triazole intermediate with a suitable diketone or diester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorophenyl and nitrophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles can be employed.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 7-(4-bromophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Uniqueness
The presence of the fluorine atom in the 4-fluorophenyl group can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it unique compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C17H10FN5O3 |
---|---|
Molecular Weight |
351.29 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C17H10FN5O3/c18-12-4-6-13(7-5-12)21-8-9-22-15(19-20-16(22)17(21)24)11-2-1-3-14(10-11)23(25)26/h1-10H |
InChI Key |
RICCXQQCZGMIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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